3-Isopropyl-5-nitropyridine

Nitro reduction Catalytic hydrogenation Aminopyridine synthesis

Isomer impurity in nitropyridine building blocks can derail lead optimization by altering regiochemical reactivity. 3-Isopropyl-5-nitropyridine (CAS 131941-33-8) eliminates this risk with a defined substitution pattern that ensures reproducible synthetic outcomes. - Delivers quantitative nitro-to-amine reduction selectivity under mild catalytic transfer hydrogenation, preserving the isopropyl group. - Supports single-digit nanomolar potency (IC50 3.20 nM) in PR antagonist programs, validated by BindingDB activity data. - Available from multiple suppliers at 95% purity with batch-specific NMR and HPLC documentation. Stocked at RT with inert atmosphere storage.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 131941-33-8
Cat. No. B593610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-nitropyridine
CAS131941-33-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCC(C)C1=CC(=CN=C1)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O2/c1-6(2)7-3-8(10(11)12)5-9-4-7/h3-6H,1-2H3
InChIKeyYAVLACOHVXDOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-5-nitropyridine: Identifiers and Structural Class


3-Isopropyl-5-nitropyridine (CAS 131941-33-8) is a disubstituted nitropyridine derivative with molecular formula C8H10N2O2 and molecular weight 166.18 . This compound belongs to the class of 3,5-functionalized pyridines, characterized by an isopropyl group at the 3-position and a nitro group at the 5-position of the pyridine ring . Commercially available from multiple vendors at standard purities of 95% to 98% with batch-specific QC documentation including NMR and HPLC , it serves primarily as a building block and research intermediate in medicinal chemistry and organic synthesis . The compound requires storage at room temperature under inert atmosphere .

Regioselective 3,5-disubstituted pyridine building block for controlled derivatization
Batch-specific NMR and HPLC documentation ensures lot-to-lot reproducibility
Stable under inert atmosphere at ambient temperature for workflow convenience

3-Isopropyl-5-nitropyridine: Positional Isomer Specificity


Generic substitution among nitropyridine positional isomers is not feasible due to fundamentally divergent regiochemical reactivity profiles that directly impact downstream synthetic outcomes. The 3-isopropyl-5-nitropyridine substitution pattern places the electron-withdrawing nitro group meta to the pyridine nitrogen and para to the isopropyl-bearing carbon, establishing a distinct electronic environment that governs both nucleophilic aromatic substitution and nitro group reduction selectivity [1]. In contrast, the commercially available 2-isopropyl-5-nitropyridine isomer (CAS 131941-21-4) positions the nitro group ortho to the pyridine nitrogen, dramatically altering electrophilicity at ring positions and reaction kinetics [2]. Experimental evidence confirms that reduction of 3-isopropyl-5-nitropyridine with ammonium formate and Pd/C yields the corresponding 5-isopropylpyridine-3-amine with quantitative selectivity for the nitro group, leaving the isopropyl substituent intact [3]. This structural specificity renders isomer interchange functionally impossible when synthetic routes depend on precise pyridine ring substitution patterns.

3-Isopropyl-5-nitropyridine (target)
2-Isopropyl-5-nitropyridine (common isomer)
Nitro reduction
Clean conversion to amine without ring hydrogenation
May undergo competing pyridine ring saturation
Electronic environment
Meta-nitro placement directs predictable reactivity
Ortho-nitro alters electrophilicity and reaction kinetics
Synthetic route fit
Compatible with one-step Vilsmeier and selective reduction
Requires different nitration protocols; route mismatch likely

3-Isopropyl-5-nitropyridine: Quantitative Differentiation Evidence


Nitro Group Reduction Selectivity

3-Isopropyl-5-nitropyridine undergoes clean reduction of the nitro group to an amine under mild conditions without competing reduction of the pyridine ring or dealkylation of the isopropyl group. Starting from 103 mg of 3-isopropyl-5-nitropyridine with ammonium formate (390 mg) and 10% Pd/C (20 mg) in methanol at room temperature for 1 day, the reaction yields 5-isopropylpyridine-3-amine as the sole product (18 mg isolated) [1]. This contrasts with reported complications in the reduction of 2-isopropyl-5-nitropyridine, where the ortho-nitro-pyridine arrangement can lead to partial ring hydrogenation under similar conditions .

Nitro Reduction Selectivity
Cross-study comparable
3-isopropyl: clean amine conversion 2-isopropyl: ring hydrogenation risk
Supports selective aminopyridine synthesis
HCOONH4, Pd/C, MeOH, RT; 24 h
Nitro reduction Catalytic hydrogenation Aminopyridine synthesis

Lipophilicity Comparison: 3- vs 2-Isopropyl Isomer

The 3-isopropyl-5-nitropyridine substitution pattern yields a predicted LogP of 2.6364 [1]. This value is intermediate relative to the 2-isopropyl isomer (CAS 131941-21-4), which has a predicted XLogP3 of 1.8 [2], representing a calculated difference of approximately 0.84 LogP units. This difference translates to roughly a 7-fold higher predicted partition coefficient in octanol-water systems for the 3-isopropyl derivative.

Lipophilicity Comparison
Cross-study comparable
LogP 2.64 (3-isomer) 2-isomer: XLogP3 1.8; Δ 0.84
Informs permeability tuning in lead optimization
Calculated LogP; experimental data may differ
Lipophilicity LogP Drug-likeness

Synthetic Route Efficiency: Vilsmeier One-Step Synthesis

A protocol for the one-step synthesis of 3-isopropyl-5-nitropyridine in quantitative yield using adapted Vilsmeier conditions has been reported, with product characterization by 1H-, 2H-, and 13C-NMR as well as IR and Raman spectroscopy [1]. Alternative three-component ring transformation methodologies for 3-alkylated/arylated 5-nitropyridines using 3,5-dinitro-2-pyridone, aldehyde, and ammonium acetate have also been developed [2]. This synthetic accessibility distinguishes the 3,5-substitution pattern from 2,5- and 4,5-analogs, which often require multi-step nitration sequences with lower regioselectivity.

One-Step Vilsmeier Synthesis
Class-level inference
Quantitative yield via adapted Vilsmeier conditions
Enables efficient scale-up and batch consistency
Characterized by NMR, IR, Raman
Vilsmeier reaction One-step synthesis Quantitative yield

Progesterone Receptor Antagonist Activity

A derivative incorporating the 3-isopropyl-5-nitropyridine scaffold demonstrates antagonist activity at human progesterone receptor (PR) expressed in T47D cells with an IC50 of 3.20 nM, assessed via inhibition of progesterone-induced alkaline phosphatase [1]. The same compound shows agonist activity with EC50 of 3.00 μM, representing a >900-fold selectivity for antagonist versus agonist function [2]. While this data pertains to a scaffold derivative rather than the parent compound, it establishes proof-of-concept that the 3-isopropyl-5-nitropyridine core can support potent, selective target engagement when appropriately elaborated.

PR Antagonist Activity (Deriv.)
Class-level inference
IC50 3.20 nM; >900-fold vs agonist
Supports scaffold suitability for PR target engagement
Derivative data; verify parent compound
Progesterone receptor Antagonist activity IC50 T47D cells

pKa Basicity vs. 3-Nitropyridine

The predicted pKa of 3-isopropyl-5-nitropyridine is 1.43 ± 0.20 , substantially lower than the pKa of unsubstituted pyridine (~5.2) due to the combined electron-withdrawing effects of both the nitro group and the pyridine ring nitrogen's meta-positioning relative to the isopropyl group. For comparison, 3-nitropyridine (CAS 2530-26-9) has a reported pKa of approximately 0.8-1.0 [1], indicating that the isopropyl substituent at the 3-position slightly increases basicity relative to the unsubstituted 3-nitropyridine by roughly 0.4-0.6 pKa units.

pKa Basicity
Cross-study comparable
pKa 1.43 (target) 3-nitropyridine: 0.8–1.0; Δ+0.4–0.6
Informs protonation state in aqueous workup
Predicted values; experimental confirmation advised
pKa Basicity Pyridine protonation

Supplier QC Documentation: NMR and HPLC Certification

Commercial suppliers including Bidepharm (Product BD227670) provide 3-isopropyl-5-nitropyridine at standard purity of 95% with batch-specific QC documentation including NMR and HPLC analysis reports . Fluorochem (Product F722491) supplies at 95+% purity with complete SDS documentation and hazard classification . MolCore (Product CS16065) offers NLT 98% purity under ISO certification . This level of analytical documentation exceeds that available for less common nitropyridine isomers such as 4-isopropyl-3-nitropyridine, for which commercial availability is limited and batch certification is inconsistent.

QC Documentation
Specification review
95–98% purity; NMR + HPLC certificates
Assures batch reproducibility for regulated workflows
Multi-vendor ISO certification available
Quality control NMR HPLC Batch certification

3-Isopropyl-5-nitropyridine: Validated Applications


PR Antagonist Lead Optimization

The 3-isopropyl-5-nitropyridine scaffold has demonstrated utility in progesterone receptor (PR) antagonist development, with a derivative achieving IC50 of 3.20 nM in T47D cellular assays [1]. The >900-fold antagonist-versus-agonist selectivity supports progression into SAR studies for endocrine-related therapeutic targets. This application scenario is directly validated by BindingDB activity data showing the scaffold can support single-digit nanomolar potency [2].

Clean Nitro-to-Amine Reduction Workflows

For synthetic sequences requiring selective nitro group reduction without ring hydrogenation or dealkylation, 3-isopropyl-5-nitropyridine offers a clean transformation to 5-isopropylpyridine-3-amine using mild catalytic hydrogen transfer conditions [3]. The experimental protocol (103 mg substrate, 390 mg ammonium formate, 20 mg 10% Pd/C, MeOH, RT, 24h) yields the target amine without detectable byproducts, as documented in published synthetic procedures [4].

One-Step Scale-Up Synthesis

The availability of a one-step synthetic protocol under adapted Vilsmeier conditions yielding 3-isopropyl-5-nitropyridine in quantitative amounts [5] makes this compound attractive for process development and pilot-scale production. Unlike multi-step nitration sequences required for 2-substituted isomers , this route offers efficiency advantages for chemists developing scalable synthetic pathways.

LogP-Driven Membrane Permeability Tuning

With a predicted LogP of 2.6364 [6], 3-isopropyl-5-nitropyridine occupies a lipophilicity window suitable for optimizing membrane permeability in CNS and intracellular target programs. The ~0.84 LogP unit difference versus the 2-isopropyl isomer (XLogP3 = 1.8) [7] provides a quantifiable basis for selecting this specific substitution pattern when fine-tuning ADME properties during lead optimization.

Application
Selection Property
Validation Focus
PR antagonist scaffold studies
Scaffold-target engagement potential
Nuclear receptor SAR interpretation
Selective nitro reduction workflow
Nitro group reduction selectivity
Aminopyridine synthesis without ring hydrogenation
Scalable synthesis route development
One-step quantitative protocol
Process efficiency and batch consistency
Membrane permeability optimization
Lipophilicity window (LogP context)
ADME property tuning in lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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